REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[C:7][C:8]([OH:10])=O.CCC[CH2:14][CH:15]([C:18](O)=[O:19])CC.COC(OC)(C(C1C=CC=CC=1)=O)C1C=CC=CC=1.C(O)(=O)C=C.C(OCCO)(=O)C=C>>[C:18]([O:10][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])(=[O:19])[CH:15]=[CH2:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC#CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC(CC)C(=O)O
|
Name
|
alkyl acrylate
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
each prepared into adhesive films
|
Type
|
CUSTOM
|
Details
|
The glass vial was then purged with nitrogen for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
DISSOLUTION
|
Details
|
dissolved oxygen
|
Type
|
ADDITION
|
Details
|
treated with UV light (365 nm, approximately 5 mW/cm2) until a coatable viscosity
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)OCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |